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Abstract

INCB054828, now widely known as pemigatinib (Pemazyre®), is a potent and selective
inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1]
Developed by Incyte Corporation, this small molecule inhibitor has emerged as a significant
therapeutic agent in the landscape of precision oncology.[2] This technical guide provides a
comprehensive overview of the discovery and development history of INCB054828, detailing
its mechanism of action, preclinical evaluation, and clinical trial progression. Key experimental
protocols are outlined, and quantitative data are presented in structured tables to facilitate
understanding and further research.

Introduction: The Rationale for Targeting FGFR

The fibroblast growth factor (FGF) and FGF receptor (FGFR) signaling pathway plays a crucial
role in various cellular processes, including proliferation, differentiation, migration, and
angiogenesis.[3] Aberrant activation of this pathway, through mechanisms such as gene
amplification, activating mutations, and chromosomal translocations leading to FGFR fusions,
has been identified as a key driver in a variety of human cancers.[3][4] These genetic
alterations are particularly prevalent in intrahepatic cholangiocarcinoma (FGFR2 fusions),
urothelial carcinoma (FGFR3 mutations and fusions), and certain myeloid/lymphoid neoplasms
(FGFR1 rearrangements).[3] This strong genetic linkage provided a clear rationale for the
development of targeted FGFR inhibitors as a therapeutic strategy.
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Discovery of INCB054828

The discovery of INCB054828 (pemigatinib) stemmed from a focused drug discovery campaign
aimed at identifying a potent and selective inhibitor of FGFRs 1, 2, and 3.[1][4] The goal was to
develop a molecule with a superior selectivity profile compared to earlier, less specific kinase
inhibitors, thereby minimizing off-target toxicities.[4] Through structure-based drug design and
extensive structure-activity relationship (SAR) studies, researchers at Incyte Corporation
identified compound 38, later designated INCB054828, which demonstrated high potency
against the target FGFRs and excellent physicochemical and pharmacokinetic properties.[1]

Mechanism of Action

INCB054828 is an ATP-competitive inhibitor of the FGFR kinase domain.[3] By binding to the
ATP-binding pocket of FGFR1, FGFR2, and FGFR3, it prevents the transfer of phosphate from
ATP to tyrosine residues on the receptor and downstream signaling molecules.[3] This
blockade of FGFR autophosphorylation and activation effectively abrogates signaling through
key downstream pathways, including the RAS-MAP kinase and P13 kinase-AKT pathways, and
in some contexts, the STAT pathway.[3] The inhibition of these pathways ultimately leads to
decreased cell proliferation and survival in tumors dependent on aberrant FGFR signaling.[3]

Signaling Pathway Diagram
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Caption: The FGF/FGFR signaling pathway and the inhibitory action of INCB054828.
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Preclinical Development
In Vitro Potency and Selectivity

INCB054828 demonstrated potent and selective inhibition of FGFR1, 2, and 3 in biochemical
assays.[3][5] The half-maximal inhibitory concentrations (IC50) were in the low nanomolar
range for these primary targets, with significantly weaker activity against FGFR4 and other
kinases, highlighting its selectivity.[3][5][6]

Table 1: In Vitro Kinase Inhibitory Potency of INCB054828

Kinase IC50 (nM)

FGFR1 0.4[3][5][6]

FGFR2 0.5[3][5][6]

FGFR3 1.0 - 1.2[3][5][6]

FGFR4 30[3][5][6]
Cellular Activity

In cellular assays, INCB054828 effectively inhibited FGFR autophosphorylation and
downstream signaling.[2] It demonstrated potent anti-proliferative activity in cancer cell lines
with known FGFR alterations, while having minimal effect on cells lacking such dependencies.

[3][5]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of orally administered INCB054828 was evaluated in various xenograft
models using human cancer cell lines with specific FGFR alterations.[3] Significant tumor
growth inhibition was observed at well-tolerated doses in models representing different cancer

types.[3][7]

Table 2: In Vivo Efficacy of INCB054828 in Xenograft Models
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. FGFR )
Cell Line Cancer Type . Dosing Outcome
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Significant tumor
_ FGFR2 0.03 mg/kg once
KATO llI Gastric Cancer o ) growth
Amplification daily )
suppression[3][7]
Significant tumor
Bladder FGFR3-TACC3
RT-112 ) ) 0.3 and 1 mg/kg growth
Carcinoma Fusion o
inhibition[3]
FGFROP2- o
] 0.3 mg/kg once Significant
KG1 Erythroleukemia FGFR1

) daily efficacy[3][7]
Translocation

Pharmacokinetics

Preclinical pharmacokinetic studies in animal models revealed that INCB054828 has favorable
drug-like properties, including good oral bioavailability, which supported its advancement into
clinical development.[3]

Clinical Development

The clinical development of INCB054828 (pemigatinib) has been marked by a series of well-
designed clinical trials that have established its safety and efficacy in patients with FGFR-
altered malignancies.

Drug Development Workflow

Phase 1 Phase 2 Phase 3
Drug Discovery Preclinical Studies Regulatory Approval Ongoing & Future Studies
- (FIGHT-101) (FIGHT-202, FIGHT-203, etc.) (FIGHT-302)
(Compound 38/INCB054828) (In Vitro & In Vivo) Dose Escalation & Safety Efficacy in Specific Tumors (e.g., FDAfor Cl c Trials (Other Cancers & Combinations)
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Caption: The clinical development pipeline for INCB054828 (pemigatinib).

Phase 1 Studies
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The first-in-human Phase 1 study (FIGHT-101) evaluated the safety, tolerability,
pharmacokinetics, and pharmacodynamics of pemigatinib in patients with advanced solid
tumors.[8] The study established a recommended Phase 2 dose of 13.5 mg once daily on a 2-
weeks-on/1-week-off schedule.[8] Pemigatinib demonstrated linear pharmacokinetics and a
half-life consistent with once-daily dosing. Hyperphosphatemia was identified as an on-target
pharmacodynamic effect of FGFR inhibition.

Table 3: Key Pharmacokinetic Parameters of Pemigatinib in Humans (13.5 mg QD)

Parameter Value
Tmax (median) 1-2 hours
t1/2 (geometric mean) ~15 hours
Cmax (geometric mean) 236 nM
AUCO0-24 (geometric mean) 2620 h*nM

Phase 2 Studies

A series of Phase 2 trials, known as the FIGHT (Fibroblast Growth factor receptor in oncology
and Hematology Trials) program, were initiated to evaluate the efficacy of pemigatinib in
specific patient populations with FGFR alterations.

o FIGHT-202: This pivotal trial enrolled patients with previously treated, locally advanced or
metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements.[9] The study
demonstrated a significant overall response rate and durable responses, leading to the
accelerated approval of pemigatinib by the U.S. Food and Drug Administration (FDA) in April
2020 for this indication.[9]

o FIGHT-203: This study is evaluating the efficacy and safety of pemigatinib in patients with
myeloid/lymphoid neoplasms with FGFR1 rearrangement.[10]

o Other FIGHT Trials: Additional Phase 2 studies are investigating pemigatinib in other
malignancies with FGFR alterations, including urothelial carcinoma and glioblastoma.[11][12]

Phase 3 Studies
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Confirmatory Phase 3 trials are underway to further establish the clinical benefit of pemigatinib.
For example, the FIGHT-302 study is a randomized, open-label, active-controlled trial
evaluating pemigatinib versus gemcitabine plus cisplatin chemotherapy as a first-line treatment
for patients with cholangiocarcinoma and an FGFR2 rearrangement.[13]

Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a
kinase reaction.

e Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-
Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second,
the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly
synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional
to the ADP concentration.

e Procedure Outline:

[e]

Prepare serial dilutions of INCB054828.

o In a multi-well plate, combine the inhibitor, recombinant human FGFR enzyme, a suitable
substrate (e.g., poly(E,Y)4:1), and ATP at the Km for each enzyme.

o Incubate to allow the kinase reaction to proceed.
o Add ADP-Glo™ Reagent and incubate to stop the reaction and deplete ATP.

o Add Kinase Detection Reagent and incubate to convert ADP to ATP and generate a
luminescent signal.

o Measure luminescence using a plate reader.

o Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor
concentration.

Cell Proliferation Assay
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This assay measures the effect of INCB054828 on the growth of cancer cell lines.

¢ Principle: Cell viability is assessed using a reagent such as MTT or CellTiter-Glo®, which
measures metabolic activity or ATP content, respectively, as an indicator of the number of
viable cells.

e Procedure Outline:
o Seed cancer cell lines with and without FGFR alterations into 96-well plates.
o After cell attachment, add serial dilutions of INCB054828.
o Incubate for a defined period (e.g., 72 hours).
o Add the proliferation reagent according to the manufacturer's instructions.
o Measure absorbance or luminescence.

o Determine the concentration of INCB054828 that inhibits cell growth by 50% (GI150).

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of INCB054828 in an animal model.

e Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the
drug on tumor growth is monitored over time.

e Procedure Outline:
o Culture the desired human cancer cell line (e.g., KATO Ill, RT-112, KG1).
o Harvest and resuspend the cells in a suitable medium, sometimes mixed with Matrigel.

o Subcutaneously inject a defined number of cells (e.g., 5-10 x 106) into the flank of
immunodeficient mice (e.g., nude or SCID mice).

o Allow tumors to establish to a palpable size (e.g., 100-200 mm3).

o Randomize mice into control (vehicle) and treatment groups.
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o Administer INCB054828 orally at specified doses and schedules.

o Measure tumor volume (e.g., using calipers, with volume calculated as (length x width2)/2)

and body weight regularly.

o At the end of the study, tumors may be excised for further analysis (e.g.,

pharmacodynamic marker assessment).

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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